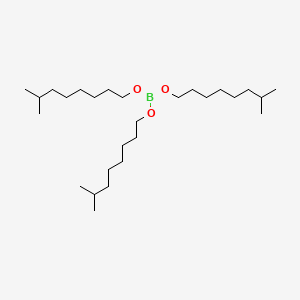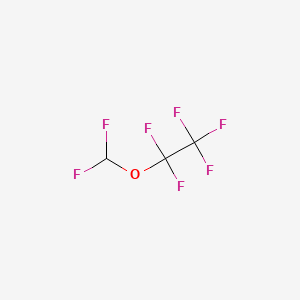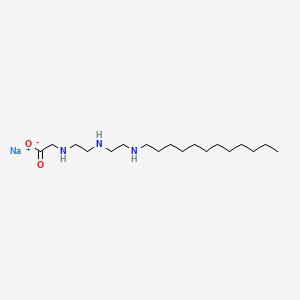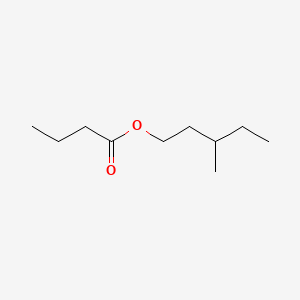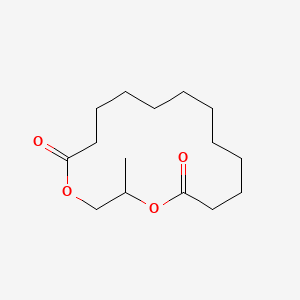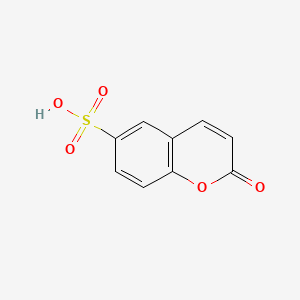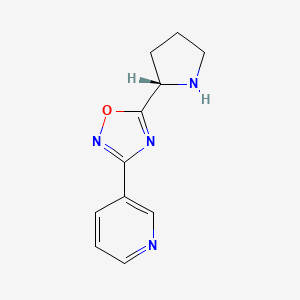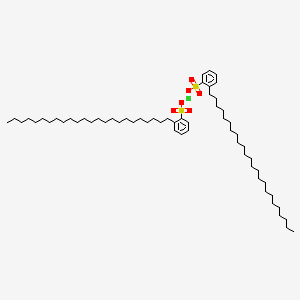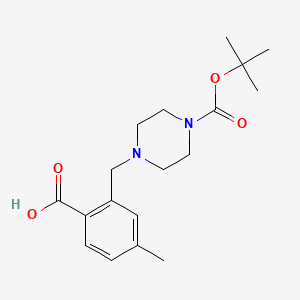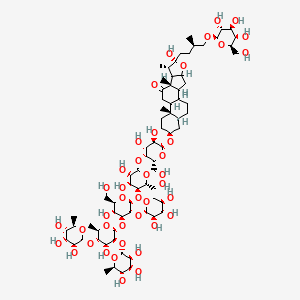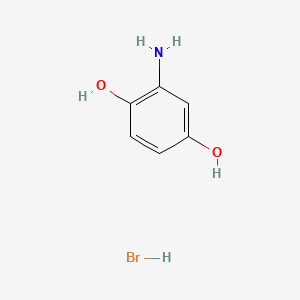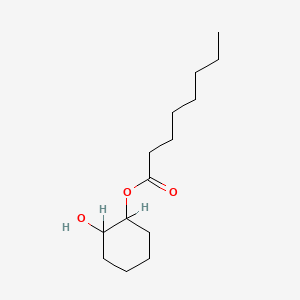
2-Hydroxycyclohexyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclohexyl octanoate is an organic compound with the molecular formula C14H26O3 It is a derivative of cyclohexanol and octanoic acid, characterized by the presence of a hydroxyl group on the cyclohexane ring and an ester linkage with octanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxycyclohexyl octanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, enhancing the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycyclohexyl octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexane ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol and octanoic acid.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxycyclohexyl octanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.
Industry: It is used in the formulation of cosmetics, fragrances, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclohexyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester linkage play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
2-Hydroxycyclohexyl octanoate can be compared with other similar compounds, such as:
Cyclohexyl octanoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxycyclohexyl acetate: Has a shorter ester chain, affecting its physical and chemical properties.
Cyclohexanol: The absence of the ester linkage makes it less versatile in certain applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and an ester linkage, providing a balance of hydrophilic and lipophilic properties that enhance its utility in various fields.
Propiedades
Número CAS |
70092-44-3 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
(2-hydroxycyclohexyl) octanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-11-14(16)17-13-10-8-7-9-12(13)15/h12-13,15H,2-11H2,1H3 |
Clave InChI |
NELXLKVTAUYLLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



